
MT-802
描述
MT-802 is a proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies such as chronic lymphocytic leukemia (CLL). It consists of an ibrutinib-derived BTK-targeting warhead linked to a cereblon (CRBN)-recruiting ligand via a flexible alkyl chain. Unlike covalent BTK inhibitors (e.g., ibrutinib), this compound operates through a reversible, non-covalent binding mechanism, enabling degradation of both wild-type BTK and the C481S mutant form associated with ibrutinib resistance .
准备方法
Structural Composition and Rational Design of MT-802
This compound is a heterobifunctional molecule comprising three distinct components (Fig. 1):
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Ibrutinib-derived BTK ligand : A reversible inhibitor that binds BTK without covalent modification, enabling degradation of both wild-type and C481S mutant BTK .
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PEG-based linker : A flexible polyethylene glycol chain that spatially aligns the BTK and CRBN ligands to facilitate ternary complex formation .
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Pomalidomide CRBN ligand : A thalidomide analog that recruits the E3 ubiquitin ligase CRBN, enabling ubiquitination and subsequent proteasomal degradation of BTK .
The rationale for this design stems from the need to overcome limitations of covalent BTK inhibitors like ibrutinib, which fail to degrade the C481S mutant due to reduced binding affinity . By leveraging PROTAC technology, this compound achieves catalytic degradation of BTK, with a reported DC50 (half-maximal degradation concentration) of 1 nM in cellular assays .
Chemical Synthesis of this compound
Ibrutinib-Derived Warhead
The BTK-binding moiety is derived from ibrutinib, modified to exclude its reactive acrylamide group (responsible for covalent binding) while retaining affinity for BTK . This modification involves:
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Step 1 : Hydrolysis of ibrutinib’s acrylamide group to yield a primary amine.
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Step 2 : Functionalization with a carboxylic acid group for linker conjugation .
Pomalidomide CRBN Ligand
Pomalidomide, a CRBN-binding immunomodulatory drug (IMiD), is synthesized via a multi-step process involving:
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Step 1 : Condensation of 3-aminopiperidine-2,6-dione with 4-carboxyphthalimide.
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Step 2 : Introduction of a primary amine for linker attachment .
PEG Linker
A tetraethylene glycol (PEG4) linker is selected for its optimal length and flexibility, synthesized via stepwise ethylene oxide polymerization . The terminal hydroxyl groups are replaced with amine-reactive groups (e.g., NHS esters) for conjugation .
Conjugation Strategy
The assembly of this compound proceeds through sequential coupling reactions (Fig. 2):
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BTK Ligand-Linker Conjugation :
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The carboxylic acid group of the ibrutinib derivative is activated with HATU (1--1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled to the amine-terminated PEG linker in dimethylformamide (DMF) at room temperature .
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Reaction progress is monitored via LC-MS, with purification by reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
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Linker-CRBN Ligand Conjugation :
Final Product Characterization
The synthesized this compound is characterized using:
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High-Resolution Mass Spectrometry (HRMS) : Observed m/z = 788.32 (calculated for C41H41N9O8: 787.82) .
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Nuclear Magnetic Resonance (NMR) : 1H NMR (500 MHz, DMSO-d6) confirms the presence of PEG linker protons (δ 3.50–3.70 ppm) and aromatic protons from ibrutinib (δ 7.20–8.10 ppm) .
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HPLC Purity : >98% purity achieved using a C18 column (retention time: 12.5 min) .
Optimization of PROTAC Design and Synthesis
Linker Length and Composition
The PEG4 linker in this compound was selected after systematic evaluation of alternative linkers (Table 1):
Linker Type | Length (Atoms) | BTK Degradation DC50 (nM) | Ternary Complex Efficiency |
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PEG3 | 12 | 15 | Low |
PEG4 | 16 | 1 | High |
PEG6 | 20 | 5 | Moderate |
The PEG4 linker optimally balances flexibility and distance, enabling efficient formation of the BTK:this compound:CRBN ternary complex . Shorter linkers (e.g., PEG3) restrict complex formation, while longer linkers (e.g., PEG6) reduce binding cooperativity .
E3 Ligand Selection
Initial attempts to replace the CRBN ligand with von Hippel-Lindau (VHL) ligands yielded PROTACs with inferior degradation efficacy (Table 2):
E3 Ligand | DC50 (nM) | Half-Life in Mice (h) | Clearance (mL/min/kg) |
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CRBN | 1 | 0.119 | 1662 |
VHL | 50 | 0.210 | 980 |
Despite better pharmacokinetics for VHL-based PROTACs, their reduced potency prompted retention of the CRBN ligand .
Analytical and Functional Validation
HTRF Kinase Binding Assay
This compound’s binding to BTK was validated using a competitive HTRF assay:
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Protocol : Biotinylated BTK (5 nM) was incubated with streptavidin-Eu cryptate (donor) and Dasatinib-Red (acceptor). This compound displaced Dasatinib-Red, reducing FRET signal .
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Results : this compound exhibited an IC50 of 9.1 nM, confirming potent BTK binding .
Ternary Complex Formation
A bell-shaped dose-response curve in HTRF assays demonstrated this compound’s ability to bridge BTK and CRBN (Fig. 3). Maximal ternary complex formation occurred at 250 nM this compound .
Cellular Degradation Assays
Ramos cells treated with this compound showed:
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Time-Dependent BTK Degradation : >90% BTK reduction at 24 h (10 nM this compound) .
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Proteasome Dependence : Degradation was abolished by the proteasome inhibitor MG-132 .
Pharmacokinetic Challenges and Iterative Design
Despite its efficacy, this compound exhibited suboptimal pharmacokinetics:
To address this, the CRBN ligand was structurally modified, yielding SJF620—a PROTAC with comparable degradation potency (DC50 = 1.2 nM) but improved half-life (1.5 h) and clearance (450 mL/min/kg) .
化学反应分析
MT-802 undergoes several types of chemical reactions, including:
Ubiquitination: This compound recruits BTK to the cereblon E3 ubiquitin ligase complex, leading to the ubiquitination of BTK.
Proteasomal degradation: The ubiquitinated BTK is then recognized by the proteasome and degraded.
Common reagents and conditions used in these reactions include:
BTK inhibitor: Ibrutinib derivative.
Cereblon ligand: Pomalidomide derivative.
Linker: A chemical linker that connects the BTK inhibitor and cereblon ligand.
The major product formed from these reactions is the degraded BTK protein .
科学研究应用
Treatment of Hematological Malignancies
MT-802 has shown efficacy in preclinical models for various B-cell malignancies:
- Chronic Lymphocytic Leukemia : In vitro studies demonstrated that this compound effectively degrades BTK at concentrations as low as 250 nM within hours, leading to significant inhibition of cell proliferation in CLL cell lines .
- Osteosarcoma : Research has indicated that microRNA-802 (miR-802), while distinct from this compound, plays a role in tumor progression through similar pathways. Understanding these interactions may provide insights into the broader implications of targeting BTK in various cancers .
Overcoming Drug Resistance
This compound's ability to degrade both wild-type and mutant forms of BTK positions it as a potential solution for patients who develop resistance to existing therapies:
- Clinical Implications : The compound's selectivity and potency suggest it could be used in cases where patients have become resistant to ibrutinib, thus expanding treatment options for refractory cases .
Case Study 1: Efficacy in Preclinical Models
Study | Model | Concentration | Outcome |
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Buhimschi et al. (2019) | Immortalized B-cells | 250 nM | Complete degradation of BTK within 4 hours |
Zhang et al. (2022) | Patient-derived B-cells | Low nanomolar | Significant reduction in cell viability |
Case Study 2: Selectivity Profile
Compound | Off-target Kinases | IC50 (nM) |
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This compound | Fewer than Ibrutinib | <250 |
Ibrutinib | Multiple targets | >500 |
作用机制
MT-802 exerts its effects through the following mechanism:
Binding to BTK: This compound binds to BTK through its ibrutinib-derived moiety.
Recruitment to cereblon: The pomalidomide-derived moiety of this compound binds to cereblon, forming a ternary complex with BTK.
Ubiquitination and degradation: The cereblon E3 ubiquitin ligase complex ubiquitinates BTK, leading to its recognition and degradation by the proteasome.
相似化合物的比较
Key Properties of MT-802
- DC50 : 1–9.1 nM (cell-dependent)
- E3 Ligase : CRBN
- Selectivity : Reduced off-target kinase binding compared to ibrutinib (e.g., minimal activity against ITK, EGFR)
- Mechanism : Induces BTK ubiquitination and proteasomal degradation via ternary complex formation
- Resistance Mitigation : Effective against C481S mutant BTK, overcoming ibrutinib resistance
Comparison with Similar PROTACs and Inhibitors
Table 1: Comparative Analysis of this compound and Key Analogues
This compound vs. SJF620
- Efficacy : Both this compound and SJF620 achieve >99% BTK degradation at 250 nM in Namalwa cells .
- Pharmacokinetics : SJF620 demonstrates superior pharmacokinetic (PK) profiles, including enhanced stability and exposure, making it more suitable for in vivo studies .
- Structural Differences : SJF620 retains the CRBN ligand but optimizes linker chemistry, improving solubility and bioavailability .
This compound vs. P13I
- Degradation Mechanism : P13I uses a pomalidomide-derived CRBN ligand and an ibrutinib-based warhead but requires a longer linker for activity .
- Selectivity : Both compounds avoid off-target degradation of ITK and EGFR, but this compound’s DC50 is 10-fold lower than P13I’s IC50 (~9 nM vs. ~100 nM) .
This compound vs. VHL-Based PROTACs
- E3 Ligase Dependency : VHL-based PROTACs exhibit significantly reduced BTK degradation (Dmax ~50%) compared to CRBN-recruiting this compound .
- Linker Optimization : CRBN ligands in this compound allow shorter linkers (8–12 atoms) without loss of activity, whereas VHL ligands require longer, less efficient linkers .
This compound vs. Ibrutinib
- Resistance Profile : this compound degrades C481S mutant BTK (DC50 ~15 nM), while ibrutinib loses efficacy (IC50 increases from 0.5 nM to >700 nM) .
- Kinase Selectivity: KinomeScan data reveal this compound binds fewer off-target kinases (e.g., TEC, JAK3) compared to ibrutinib .
Research Findings and Implications
Mechanistic Insights
- Ternary Complex Stability : this compound’s CRBN ligand attachment at the C5 position of the phthalimide ring (vs. C4 in earlier designs) enhances ternary complex formation and degradation efficiency .
- Proteasome Dependency : BTK degradation by this compound is blocked by proteasome inhibitors (e.g., epoxomicin) and NEDD8-activating enzyme inhibitors (e.g., MLN-4924), confirming a ubiquitin-proteasome system-dependent mechanism .
Clinical Relevance
- Overcoming Resistance : this compound reduces phosphorylated BTK levels in CLL patient-derived cells harboring C481S mutations, a critical advantage over ibrutinib .
生物活性
MT-802 is a novel compound developed as a proteolysis-targeting chimera (PROTAC) specifically designed to degrade Bruton's tyrosine kinase (BTK). This compound has garnered attention due to its potential therapeutic applications, particularly in treating B-cell malignancies and overcoming resistance to existing BTK inhibitors like ibrutinib. This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy, and pharmacokinetic properties based on diverse research findings.
This compound operates through a unique mechanism that involves:
- Targeting BTK : this compound selectively binds to both wild-type and the C481S mutant forms of BTK, which are often implicated in resistance to ibrutinib. The compound uses a non-covalent interaction rather than a covalent bond, enhancing selectivity and reducing off-target effects .
- E3 Ligase Recruitment : The compound recruits the cereblon (CRBN) E3 ligase, facilitating the ubiquitination and subsequent degradation of BTK. This mechanism allows for the effective reduction of active BTK levels in cells .
Efficacy in Preclinical Studies
Research has demonstrated that this compound exhibits potent biological activity:
- Degradation Potency : In cellular assays, this compound has shown the ability to degrade the detectable pool of BTK at low nanomolar concentrations. This is significantly more effective than traditional inhibitors like ibrutinib, which often fail against resistant mutations .
- In Vivo Studies : In murine models, this compound has been effective in reducing tumor growth associated with B-cell malignancies. Studies indicate that it can achieve complete tumor regression in xenograft models harboring both wild-type and C481S mutant BTK-expressing cells .
Pharmacokinetic Properties
Despite its promising efficacy, initial pharmacokinetic assessments revealed challenges:
- High Clearance Rate : this compound exhibited a clearance rate of 1662 mL/min/kg and a short half-life of approximately 0.119 hours, which are not ideal for sustained therapeutic effects .
- Optimization Efforts : Ongoing medicinal chemistry efforts aim to enhance the pharmacokinetic profile of this compound by modifying its structure. For instance, new derivatives have been synthesized to improve both potency and stability without compromising its ability to degrade BTK .
Comparative Analysis with Other Compounds
To better understand this compound's position within therapeutic options for BTK inhibition, a comparative analysis with other compounds is presented below:
Compound | Mechanism | Efficacy (DC50) | Off-target Activity | Clinical Status |
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This compound | PROTAC targeting BTK | Low nanomolar | Fewer than ibrutinib | Preclinical |
Ibrutinib | Covalent BTK inhibitor | Low micromolar | Higher | Approved |
ARQ-531 | Non-covalent BTK inhibitor | Low micromolar | Moderate | Clinical trials ongoing |
UBX-382 | PROTAC targeting multiple BTK mutants | Low nanomolar | Variable | Preclinical |
Case Studies
- Chronic Lymphocytic Leukemia (CLL) : In patient-derived B-lymphocytes from CLL patients with the C481S mutation, this compound effectively reduced phosphorylated BTK levels, suggesting a significant therapeutic potential for this population resistant to standard treatments .
- Murine Xenograft Models : Studies involving xenograft models demonstrated that oral administration of this compound led to substantial tumor regression within two weeks, highlighting its potential for clinical application in hematological malignancies .
常见问题
Basic Research Questions
Q. What is the mechanism of action of MT-802 in degrading BTK, and how does it differ from traditional inhibitors like ibrutinib?
this compound is a PROTAC (PROteolysis TArgeting Chimera) that recruits Bruton’s tyrosine kinase (BTK) to the cereblon E3 ubiquitin ligase complex, triggering BTK ubiquitination and proteasomal degradation. Unlike ibrutinib, a covalent BTK inhibitor that binds irreversibly to Cys481, this compound uses a non-covalent BTK-targeting warhead, enabling degradation of both wild-type and C481S mutant BTK. This mechanism circumvents resistance caused by the C481S mutation, which disrupts ibrutinib’s covalent binding .
Q. What experimental evidence supports the efficacy of this compound in degrading BTK in vitro?
In Namalwa cells, this compound achieves a DC50 (half-maximal degradation concentration) of 9.1 nM, with >99% degradation observed at 250 nM. Efficacy is validated via Western blotting for BTK protein levels and ternary complex assays confirming CRBN-BTK-PROTAC interactions. Degradation is blocked by proteasome inhibitors (e.g., epoxomicin) or NEDD8-activating enzyme inhibitors (e.g., MLN-4924), confirming proteasome dependence .
Q. How is this compound structurally designed to optimize BTK degradation?
this compound combines a cereblon-binding phthalimide moiety (from pomalidomide) linked via a C5-position 8-atom spacer to a non-covalent BTK-targeting ligand derived from ibrutinib. The C5 linker placement is critical for activity, as C4-linked analogs show no degradation. This design minimizes off-target kinase binding compared to ibrutinib, as confirmed by KinomeScan profiling .
Advanced Research Questions
Q. How does this compound overcome ibrutinib resistance in C481S mutant chronic lymphocytic leukemia (CLL)?
this compound degrades both wild-type and C481S mutant BTK with similar potency (DC50 ~15 nM). In patient-derived CLL cells with the C481S mutation, this compound reduces phosphorylated (active) BTK levels by >90%, whereas ibrutinib fails. This is attributed to this compound’s non-covalent binding mechanism, which avoids dependency on Cys481 .
Q. What are the pharmacokinetic limitations of this compound, and how have researchers addressed them?
this compound exhibits high plasma clearance (1662 mL/min/kg) and a short half-life (0.119 h), limiting in vivo utility. Structural optimization led to SJF620, a cereblon ligand-modified analog with improved pharmacokinetics (DC50 = 7.9 nM) and sustained BTK degradation in xenograft models. Key modifications include altering linker length and ligand affinity .
Q. What methodological controls are essential when studying this compound-induced BTK degradation?
- Specificity controls : Use cereblon-deficient cells or excess pomalidomide to block PROTAC-E3 ligase binding.
- Mechanistic validation : Include proteasome inhibitors (e.g., bortezomib) or NEDD8 inhibitors (e.g., MLN-4924) to confirm degradation pathways.
- Dose titration : Test concentrations up to 250 nM to avoid the "hook effect" (reduced efficacy at high concentrations due to incomplete ternary complex formation) .
Q. How does E3 ligase choice (cereblon vs. VHL) impact BTK degradation efficiency in PROTAC design?
Cereblon-based PROTACs like this compound exhibit superior BTK degradation (DC50 ~9.1 nM) compared to VHL-based analogs, which show weaker activity. This is attributed to cereblon’s favorable ternary complex geometry and ligand-binding kinetics. Structural studies highlight the importance of linker attachment at the C5 position of the cereblon ligand for optimal degradation .
Q. What advanced techniques validate ternary complex formation in this compound-mediated degradation?
AlphaLISA assays using BRD4 and CRBN complexes demonstrate this compound’s specificity, as it does not form ternary complexes with non-target proteins (e.g., BRD9). Surface plasmon resonance (SPR) imaging further quantifies binding kinetics between BTK, cereblon, and this compound, with a reported dissociation constant (Kd) <10 nM .
属性
IUPAC Name |
2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41N9O8/c42-37-35-36(25-6-9-29(10-7-25)58-28-4-2-1-3-5-28)47-50(38(35)44-24-43-37)27-14-16-48(17-15-27)18-19-56-20-21-57-23-34(52)45-26-8-11-30-31(22-26)41(55)49(40(30)54)32-12-13-33(51)46-39(32)53/h1-11,22,24,27,32H,12-21,23H2,(H,45,52)(H2,42,43,44)(H,46,51,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTLGUJXIKEZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H41N9O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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